molecular formula C10H9NO3 B2394683 2-(5-Formyl-2-methoxyphenoxy)acetonitrile CAS No. 222622-86-8

2-(5-Formyl-2-methoxyphenoxy)acetonitrile

Cat. No.: B2394683
CAS No.: 222622-86-8
M. Wt: 191.186
InChI Key: VOUUVZNPIXFWBT-UHFFFAOYSA-N
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Description

2-(5-Formyl-2-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a formyl group, a methoxy group, and a phenoxy group attached to an acetonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile typically involves the reaction of 3-formyl-6-methoxyphenol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formyl-2-methoxyphenoxy)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride in DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: 2-(3-Carboxy-6-methoxyphenoxy)acetonitrile.

    Reduction: 2-(3-Formyl-6-methoxyphenoxy)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Formyl-2-methoxyphenoxy)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as an electrophile, participating in reactions with nucleophilic sites on biomolecules, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids, influencing its biological activity.

Comparison with Similar Compounds

2-(5-Formyl-2-methoxyphenoxy)acetonitrile can be compared with other similar compounds such as:

    2-(3-Formylphenoxy)acetonitrile: Lacks the methoxy group, leading to different reactivity and properties.

    2-(3-Methoxyphenoxy)acetonitrile: Lacks the formyl group, affecting its chemical behavior and applications.

    2-(3-Formyl-6-methoxyphenoxy)ethylamine: A reduced form of the nitrile compound, with different biological and chemical properties.

Properties

IUPAC Name

2-(5-formyl-2-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUUVZNPIXFWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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